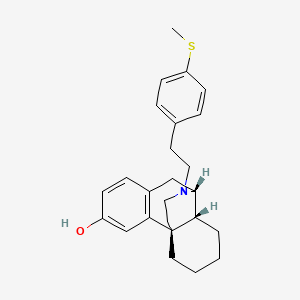
(-)-17-(p-Methylthio)phenethylmorphinan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” is a synthetic compound belonging to the morphinan class of chemicals. These compounds are known for their complex structures and diverse pharmacological activities. The compound’s unique structure includes a phenethyl group substituted with a methylthio group, which may contribute to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” typically involves multiple steps, including the formation of the morphinan core and subsequent functionalization with the phenethyl and methylthio groups. Common synthetic routes may include:
Formation of the Morphinan Core: This step often involves cyclization reactions using precursors such as benzylisoquinoline derivatives.
Functionalization: Introduction of the phenethyl group and methylthio substitution can be achieved through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl and methylthio groups may play a role in binding affinity and selectivity. Pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morphinan derivatives, such as:
Morphine: A well-known analgesic with a similar core structure.
Codeine: Another analgesic with a methyl ether group.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” is unique due to its specific substitutions, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Properties
CAS No. |
63868-02-0 |
|---|---|
Molecular Formula |
C25H31NOS |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(1R,9R,10R)-17-[2-(4-methylsulfanylphenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C25H31NOS/c1-28-21-9-5-18(6-10-21)11-14-26-15-13-25-12-3-2-4-22(25)24(26)16-19-7-8-20(27)17-23(19)25/h5-10,17,22,24,27H,2-4,11-16H2,1H3/t22-,24+,25+/m0/s1 |
InChI Key |
ZDGVLDKCQRCCKI-ICDZXHCJSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
Canonical SMILES |
CSC1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















